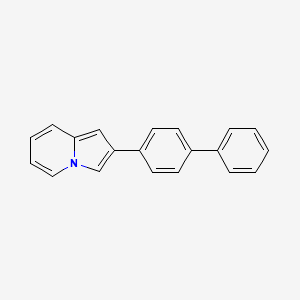

2-(4-Phenylphenyl)indolizine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

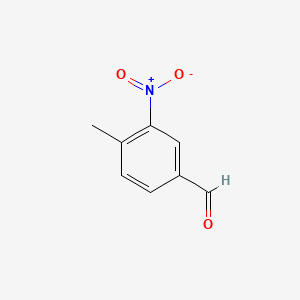

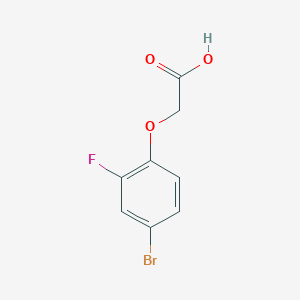

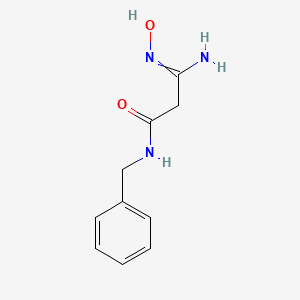

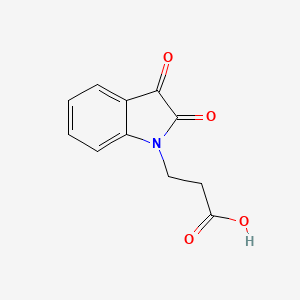

2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis

Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .科学的研究の応用

Antiviral Activity : Indolizine derivatives, such as 2-phenyl-indolizine, have shown significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (Foster et al., 1995).

Estrogen Receptor Agonism : Certain pyrrolo[2,1,5-cd]indolizine derivatives, like NNC 45-0095, exhibit mixed estrogen agonist/antagonist properties and bind with high affinity to the estrogen receptor, suggesting their potential in post-menopausal osteoporosis therapy (Jørgensen et al., 2000).

Anti-tubercular Activity : Indolizine derivatives have demonstrated efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Their potential as InhA inhibitors makes them promising candidates for tuberculosis therapy (Venugopala et al., 2021).

Anticancer Potential : Indolizine derivatives show significant activity against colorectal cancer cell lines. The presence of hydroxyl groups in the aromatic substituent of these compounds is crucial for their anticancer activity (Boot et al., 2014).

Optoelectronic Applications : 2,5-diaryl-indolizines, prepared through palladium-catalyzed cross-coupling reactions, are potential candidates for use in optoelectronic devices and biomolecular labeling due to their promising photophysical properties (Amaral et al., 2014).

Synthetic Methodologies : Novel synthetic methods have been developed for indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide, highlighting the versatility of indolizine chemistry (Ziyaadini et al., 2011).

Inhibition of Secretory Phospholipase A2 : Indolizine derivatives have been found to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in the production of pro-inflammatory mediators, suggesting their potential as anti-inflammatory drugs (Hagishita et al., 1996).

Fluorescence-Based Technologies : The synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization and their unique optical properties highlight the potential of indolizine derivatives in fluorescence-based biomedical applications (Park et al., 2015).

Photoluminescence Behavior : 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, displaying an unusual blue shift in fluorescence emission when protonated. This highlights their potential as photoluminescent materials (Outlaw et al., 2016).

Ratiometric Fluorescent Probes : Indolizine-based fluorophores have been utilized to construct FRET systems for sensitive and selective detection of Cu2+ in biological systems, demonstrating their utility in molecular imaging (Zheng et al., 2017).

Antibacterial Activity : Indolizine derivatives have shown selective antibacterial activity against Mycobacterium tuberculosis and some pathogenic protozoa, suggesting their potential as antimicrobial agents (Gundersen et al., 2007).

Safety And Hazards

将来の方向性

Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.

特性

IUPAC Name |

2-(4-phenylphenyl)indolizine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRYZYMUPQKNLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365446 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)indolizine | |

CAS RN |

79373-03-8 |

Source

|

| Record name | 2-(4-phenylphenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)